4'-Prop-1-ynyl-biphenyl-2-ylamine
Description
4'-Prop-1-ynyl-biphenyl-2-ylamine is a biphenyl derivative featuring a propynyl substituent at the 4'-position and an amine group at the 2-position of the biphenyl scaffold. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining aromaticity with a reactive alkyne group.
Properties
IUPAC Name |
2-(4-prop-1-ynylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h3-4,6-11H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAWOPORKRHETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Prop-1-ynyl-biphenyl-2-ylamine typically involves the coupling of a biphenyl derivative with a prop-1-ynyl group under specific reaction conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of 4’-Prop-1-ynyl-biphenyl-2-ylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Prop-1-ynyl-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.
Scientific Research Applications
4’-Prop-1-ynyl-biphenyl-2-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Prop-1-ynyl-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4'-Prop-1-ynyl-biphenyl-2-ylamine with two structurally related compounds: 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine (from ) and a hypothetical 4'-Ethynyl-biphenyl-2-amine (for illustrative purposes).
Key Findings:
Functional Group Impact : The propynyl group in 4'-Prop-1-ynyl-biphenyl-2-ylamine offers distinct reactivity (e.g., copper-catalyzed azide-alkyne cycloaddition) compared to the pyrimidinamine group in 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine , which may enhance binding to biological targets .
Safety Profile : While safety data for 4'-Prop-1-ynyl-biphenyl-2-ylamine are unavailable, 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine requires standard first-aid measures for amines (e.g., inhalation support, skin washing) .
Limitations of Available Evidence
The provided evidence lacks direct data on 4'-Prop-1-ynyl-biphenyl-2-ylamine , necessitating inferences from structural analogs. For example:
- focuses on a pyrimidinamine derivative, highlighting the importance of heterocyclic substituents in bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
